molecular formula C16H16ClNO6S B2987476 5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 438021-83-1

5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No. B2987476
M. Wt: 385.82
InChI Key: SAISACWFXXLVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula for “5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid” is not directly available, but related compounds like “5-Chloro-2,4-dimethoxyphenyl isocyanate” have a molecular formula of C9H8ClNO3 .

Scientific Research Applications

Chemical Synthesis and Modification

Research has demonstrated the synthesis of complex molecules through reactions involving sulfamoyl and benzoic acid derivatives. For example, studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds highlight methods for chemical modification and the synthesis of novel chemical entities (Watanabe et al., 2010). These methodologies could be applicable to the synthesis and further modification of "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," especially in creating derivatives with specific functional groups that enhance desired properties or biological activities.

Molecular Docking and Pharmacological Evaluation

Another study focused on the synthesis, pharmacological evaluation, and molecular docking of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential antibacterial activity (Siddiqui et al., 2014). Although this study does not directly discuss "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," the techniques and approaches used for evaluating biological activity and molecular interactions could be relevant for assessing the biological or therapeutic potential of the specified compound.

Antiviral and Antibacterial Activities

Research into the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides also provides insights into the design and evaluation of compounds with potential antiviral properties (Chen et al., 2010). This suggests avenues for the exploration of similar compounds, including "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," in the development of new antimicrobial or antiviral agents.

Reactivity and Stability Studies

Studies on the reactivity of sulfenic acid in proteins, like human serum albumin, offer insights into the chemical behavior and stability of sulfenic acid derivatives under physiological conditions (Turell et al., 2008). Understanding these interactions and stability profiles is crucial for the development of pharmaceutical agents, including the potential therapeutic applications of sulfamoyl-containing compounds.

properties

IUPAC Name

5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-9-4-5-10(6-11(9)16(19)20)25(21,22)18-13-7-12(17)14(23-2)8-15(13)24-3/h4-8,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAISACWFXXLVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid

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